molecular formula C13H15BrClN3O2 B12249484 4-(3-bromo-5-chloropyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(3-bromo-5-chloropyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12249484
M. Wt: 360.63 g/mol
InChI Key: RSIQVSGRIKJWLM-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-chloropyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a heterocyclic compound that features a morpholine ring fused with a brominated and chlorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-5-chloropyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving bromination and chlorination.

    Morpholine Ring Formation: The morpholine ring is introduced through nucleophilic substitution reactions.

    Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: Catalysts are used to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-chloropyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms are susceptible to nucleophilic substitution by strong nucleophiles, leading to the replacement of these halogens with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Ring Opening Reactions: The morpholine ring might undergo cleavage under specific acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(3-Bromo-5-chloropyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is investigated for its potential biological activity, particularly due to the presence of the pyridin-2-yl moiety.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(3-bromo-5-chloropyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms, as well as the morpholine ring, may influence its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate specific biological processes through its unique structure.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
  • 3-Bromo-4-chloropyridine
  • 2-Bromo-5-chloropyridine
  • 2-Bromo-4-chloropyridine

Uniqueness

4-(3-Bromo-5-chloropyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide stands out due to its unique combination of a morpholine ring, a brominated and chlorinated pyridine ring, and a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H15BrClN3O2

Molecular Weight

360.63 g/mol

IUPAC Name

4-(3-bromo-5-chloropyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C13H15BrClN3O2/c14-10-5-8(15)6-16-12(10)18-3-4-20-11(7-18)13(19)17-9-1-2-9/h5-6,9,11H,1-4,7H2,(H,17,19)

InChI Key

RSIQVSGRIKJWLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=C(C=C(C=N3)Cl)Br

Origin of Product

United States

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